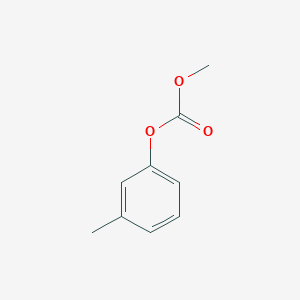

Methyl (3-methylphenyl) carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (3-methylphenyl) carbonate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Methyl (3-methylphenyl) carbonate has been studied extensively as a substrate in catalytic reactions to produce various organic compounds.

1.1 Synthesis of Diphenyl Carbonate

One significant application is in the synthesis of diphenyl carbonate (DPC) through the disproportionation of methyl phenyl carbonate (MPC). Research indicates that specific lead (Pb) nanocatalysts supported on materials such as MgO and ZrO₂ exhibit high catalytic activity for this transformation. The efficiency of these catalysts is influenced by their support material, with PbO/MgO showing the highest activity due to better metal dispersion and stronger metal-support interactions .

1.2 Carbomethoxylation Reactions

Methyl phenyl carbonate also serves as a carbomethoxylating agent for aromatic amines when used with Group 3 metal triflate catalysts. This application is notable for synthesizing methoxy-substituted aromatic compounds, which have implications in pharmaceuticals and agrochemicals .

Organic Synthesis

The compound is utilized in various organic synthesis processes due to its reactivity.

2.1 Methylation Reactions

this compound can act as a methylating agent in reactions involving alcohols and amines. For example, it has been employed in the methylation of phenolic compounds under acidic conditions, leading to the formation of methyl ethers .

2.2 Production of Functionalized Compounds

The compound's ability to undergo nucleophilic substitution reactions makes it valuable for producing functionalized organic molecules. It can react with nucleophiles such as amines and alcohols to yield methyl esters and ethers, which are important intermediates in organic synthesis .

Material Science Applications

This compound finds applications in material science, particularly in polymer chemistry.

3.1 Polymerization Processes

It can be used as a monomer or co-monomer in the production of polycarbonate materials, which are known for their durability and optical clarity. The incorporation of this compound into polymer matrices can enhance specific properties such as thermal stability and mechanical strength .

3.2 Coatings and Adhesives

Due to its chemical properties, this compound is also explored for use in coatings and adhesives, where it can improve adhesion and flexibility while maintaining resistance to environmental factors.

Case Study 1: Catalytic Transformation

A study demonstrated the effectiveness of PbO/MgO catalysts in converting methyl phenyl carbonate to diphenyl carbonate with high selectivity and reusability over multiple cycles. The research highlighted the importance of catalyst support in enhancing performance metrics such as turnover frequency (TOF) and yield .

Case Study 2: Organic Synthesis

In another study, methyl phenyl carbonate was utilized in the synthesis of methoxy-substituted aromatic compounds via carbomethoxylation reactions using Scandium triflate as a catalyst. The results indicated high conversion rates and selectivity towards desired products, showcasing its potential in fine chemical manufacturing .

Eigenschaften

CAS-Nummer |

1848-02-8 |

|---|---|

Molekularformel |

C9H10O3 |

Molekulargewicht |

166.17 g/mol |

IUPAC-Name |

methyl (3-methylphenyl) carbonate |

InChI |

InChI=1S/C9H10O3/c1-7-4-3-5-8(6-7)12-9(10)11-2/h3-6H,1-2H3 |

InChI-Schlüssel |

YCLUIALNEXIADI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)OC |

Kanonische SMILES |

CC1=CC(=CC=C1)OC(=O)OC |

Synonyme |

Carbonic acid methyl 3-methylphenyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.